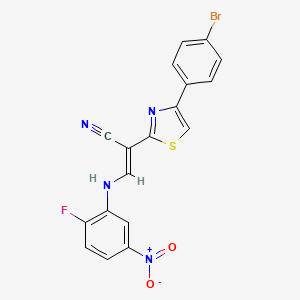
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a fluoro-nitrophenyl group, and an acrylonitrile moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a fluoro-nitrophenyl amine through a condensation reaction, often facilitated by a base such as potassium carbonate.
Acrylonitrile Introduction: The final step involves the addition of the acrylonitrile group via a Knoevenagel condensation reaction, using a suitable aldehyde and a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies often focus on its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
作用机制
The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may act by binding to and inhibiting enzymes or receptors, thereby disrupting normal cellular processes. For example, it could inhibit kinase enzymes involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
相似化合物的比较
Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)5-6-15(16)20/h1-7,9-10,22H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMODYQSZTREEIZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














